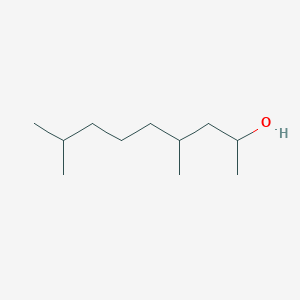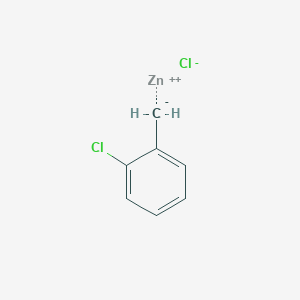![molecular formula C11H12N4O3 B8582696 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B8582696.png)
2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[3,4-c]pyridine core, which is a fused bicyclic system, and an acetic acid moiety. The presence of a carbamoyl group and an ethyl substituent further adds to its chemical diversity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-c]pyridine core, followed by functionalization to introduce the carbamoyl and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a probe to study enzyme interactions and cellular pathways. Researchers are exploring its role in modulating biological processes and its potential as a therapeutic agent.
Medicine: In medicine, this compound is being investigated for its pharmacological properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in detail.
Comparaison Avec Des Composés Similaires
(3-Carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid: This compound differs by having a methyl group instead of an ethyl group, which can influence its chemical and biological properties.
(3-Carbamoyl-5-ethyl-pyrazolo[3,4-c]pyridin-1-yl)-propionic acid:
Uniqueness: 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid stands out due to its specific combination of functional groups and structural features. The presence of the carbamoyl, ethyl, and acetic acid groups provides a unique chemical profile that can be exploited for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity make it a compound of significant interest in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N4O3 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N4O3/c1-2-6-3-7-8(4-13-6)15(5-9(16)17)14-10(7)11(12)18/h3-4H,2,5H2,1H3,(H2,12,18)(H,16,17) |
Clé InChI |
SOVSZUDWMWJKQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=N1)N(N=C2C(=O)N)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8582644.png)

![1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B8582651.png)







![2-[5-(2-Aminoethyl)-2-thienyl]ethylamine](/img/structure/B8582719.png)
